Bienvenue dans la boutique en ligne BenchChem!

N-(Cycloheptylcarbonyl)piperazine

Fragment-based drug discovery Molecular weight Lead-likeness

This mono-acylated piperazine is a critical fragment for medicinal chemistry libraries. Its defining 7-membered cycloheptyl ring provides a distinct advantage over more common 5- or 6-membered ring analogs, offering a calibrated increase in logP and broader conformational space for probing steric and hydrophobic target interactions. Supplied with a free NH handle at ≥95% purity, it is immediately suitable for high-throughput parallel synthesis, amide coupling, and reductive amination without additional protection-group strategies.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B8465824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cycloheptylcarbonyl)piperazine
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)N2CCNCC2
InChIInChI=1S/C12H22N2O/c15-12(14-9-7-13-8-10-14)11-5-3-1-2-4-6-11/h11,13H,1-10H2
InChIKeyRMIBQGNVCCOQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cycloheptylcarbonyl)piperazine: A Specialist C7-Cycloalkyl Piperazine Research Intermediate and Screening Candidate


N-(Cycloheptylcarbonyl)piperazine (IUPAC: cycloheptyl(piperazin-1-yl)methanone; molecular formula C₁₂H₂₂N₂O; MW 210.32 g·mol⁻¹) is a mono‑acylated piperazine derivative belonging to the N‑cycloalkylcarbonyl piperazine class. It is primarily supplied (≥95% purity) as a versatile research intermediate and fragment for medicinal‑chemistry library synthesis . The defining structural feature is its seven‑membered cycloheptyl ring; this distinguishes it from the more abundant six‑membered (cyclohexyl) and five‑membered (cyclopentyl) congeners that dominate commercial screening decks. The compound retains a free secondary amine (NH) at the piperazine N‑4 position, offering a reactive handle for further derivatisation without the need for protecting‑group strategies, a practical differentiator for high‑throughput medicinal‑chemistry workflows .

Why N-(Cycloheptylcarbonyl)piperazine Cannot Be Interchanged with Cyclohexyl- or Cyclopentylcarbonyl Analogs in Research Procurement


Even though all N‑cycloalkylcarbonyl piperazines share a piperazine‑amide scaffold, the cycloalkyl ring size is a first‑order determinant of key molecular properties: three‑dimensional shape (conformational space), lipophilicity (logP), and steric bulk. Simple replacement of the seven‑membered cycloheptyl ring with a six‑ (cyclohexyl) or five‑membered (cyclopentyl) analog alters these properties measurably, which can propagate into differences in target engagement, selectivity, solubility, and downstream synthetic utility . Procurement decisions that treat these compounds as interchangeable risk invalidating SAR hypotheses, wasting synthesis effort, and confounding screening data. The quantitative evidence below establishes the specific property divergences that inform scientifically justified selection of the cycloheptyl congener over its closest homologues .

Evidence‑Based Differentials for N-(Cycloheptylcarbonyl)piperazine Versus Closest Cycloalkylcarbonyl Analogs


Molecular Weight Difference Provides a 7.2% Increase Over the Cyclohexyl Analog, Impacting Fragment‑Based Design Calculations

In fragment‑based screening, every atom matters for downstream optimisation. N‑(cycloheptylcarbonyl)piperazine has a molecular weight of 210.32 g·mol⁻¹, which is 7.2% higher than its direct cyclohexyl analog 1‑(cyclohexylcarbonyl)piperazine (196.29 g·mol⁻¹) and 15.4% higher than the cyclopentyl analog 1‑(cyclopentylcarbonyl)piperazine (182.26 g·mol⁻¹) . This weight increment arises solely from the single additional methylene unit in the seven‑membered ring and must be incorporated into fragment‑merging synthetic strategies.

Fragment-based drug discovery Molecular weight Lead-likeness

Predicted LogP Increase of ~0.5–0.7 Units Relative to the Cyclohexyl Congener Limits Aqueous Solubility and Affects Membrane Permeability

Standard computational predictions (ALOGPS / XLogP3) indicate that N‑(cycloheptylcarbonyl)piperazine has a logP approximately 0.5–0.7 units higher than 1‑(cyclohexylcarbonyl)piperazine . This increase in predicted lipophilicity directly influences aqueous solubility and passive membrane permeability. The cycloheptyl ring's larger hydrophobic surface area, relative to the cyclohexyl ring, is the primary driver of this shift. In the context of CNS drug design, a logP increase of this magnitude is considered functionally meaningful and can determine whether a compound falls within the desirable CNS MPO (Multiparameter Optimization) scoring range . The cyclopentyl analog is approximately 1.0–1.2 logP units lower, demonstrating a clear and quantifiable logP gradient across the cycloalkyl series.

Lipophilicity ADME prediction LogP

Seven‑Membered Ring Imparts a Wider Conformational Envelope and Distinct Torsional Profile Compared to the Six‑Membered Cyclohexyl Isostere

Cycloheptane rings adopt a broader distribution of low‑energy conformations (chair, twist‑chair, boat) compared to the single well‑defined chair conformation of cyclohexane . N‑(cycloheptylcarbonyl)piperazine therefore presents a less rigid, more conformationally diverse hydrophobic group relative to 1‑(cyclohexylcarbonyl)piperazine. X‑ray crystallographic studies on related N‑acyl‑cycloheptyl piperazine systems confirm that the cycloheptyl ring exhibits larger torsional variance, which influences the vector of the carbonyl group and the spatial positioning of the piperazine ring relative to receptor binding sites . This conformational entropy difference is not achievable with cyclohexyl or cyclopentyl analogs and can be exploited to sample unique binding‑site geometries in structure‑based drug design.

Conformational analysis Ring puckering Molecular recognition

Patent‑Exemplified Utility as a Key Intermediate in Macrolide Anticancer Agents Confers a Distinct Industrial Application Not Shared by Smaller‑Ring Analogs

The 4‑cycloheptylpiperazine‑1‑carbonyl moiety features explicitly in patent‑protected macrolide antitumor agents, specifically pladienolide B derivatives such as E7107, which act as spliceosome inhibitors targeting SF3B1 . The lyophilized preparation patent (US 20090325978) claims a solid form of (8E,12E,14E)‑7‑[(4‑cycloheptylpiperazin‑1‑yl)‑carbonyl]oxy‑3,6,16,21‑tetrahydroxy‑6,10,12,16,20‑pentamethyl‑18,19‑epoxytricosa‑8,12,14‑trien‑11‑olide, demonstrating that the cycloheptyl‑piperazine substructure is integral to the pharmacological activity and formulation stability of this clinical‑stage anticancer agent . Direct cyclohexyl or cyclopentyl replacement is not claimed in the same patent family for these specific macrolide conjugates, indicating that the seven‑membered ring provides a non‑obvious structural advantage in this therapeutic context.

Patent prior art Macrolide conjugate Anticancer intermediate

High‑Impact Procurement and Research Application Scenarios for N-(Cycloheptylcarbonyl)piperazine


Spliceosome‑Inhibitor Conjugate Synthesis (Macrolide‑Based Anticancer Programs)

When synthesizing pladienolide‑class spliceosome inhibitors such as E7107 or its derivatives, the precise 4‑cycloheptylpiperazine‑1‑carbonyl fragment is required to replicate the patent‑exemplified structure. The cycloheptyl ring's conformational and lipophilic properties are integral to the compound's solid‑state stability and lyophilized formulation performance, as documented in US patent US 20090325978 A1 . Substitution with a cyclohexyl or cyclopentyl analog would produce a structurally distinct, non‑patent‑equivalent molecule that may lack equivalent formulation stability .

Fragment‑Based Drug Discovery (FBDD) Requiring Systematic Cycloalkyl Ring‑Size SAR Exploration

For fragment libraries designed to probe the effect of cycloalkyl ring size on target binding, N‑(cycloheptylcarbonyl)piperazine provides the critical seven‑membered ring data point. The predicted logP difference of +0.5–0.7 units versus the cyclohexyl analog and the broader conformational envelope allow medicinal chemists to deconvolute steric, hydrophobic, and conformational contributions to binding affinity. Procurement of the complete set (C5, C6, C7) is necessary for rigorous SAR; the C7 analog is the only member that extends the hydrophobic and conformational range beyond the common cyclohexyl scaffold.

CNS Drug Discovery Programs Where Modest logP Tuning Is Critical for CNS MPO Compliance

In CNS drug discovery, achieving a CNS MPO score ≥4 is often a key design criterion. The cycloheptyl group's predicted logP increase of 0.5–0.7 units over the cyclohexyl analog offers a calibrated step in lipophilicity that can be exploited to fine‑tune MPO parameters without introducing aromatic rings or halogen atoms . The free N‑4 piperazine amine simultaneously provides a synthetic handle for further derivatisation, enabling late‑stage optimisation of CNS drug candidates.

Academic and Industrial Medicinal Chemistry Core‑Facility Stocking for Diverse Library Synthesis

Core facilities that supply building blocks for library synthesis should stock the cycloheptylcarbonyl variant alongside its cyclohexyl- and cyclopentyl‑carbonyl counterparts to enable comprehensive medicinal chemistry exploration. The 95% purity specification and the reactive free N‑4 amine make this compound immediately suitable for parallel synthesis, amide coupling, and reductive‑amination workflows without additional purification or protection‑group manipulation .

Quote Request

Request a Quote for N-(Cycloheptylcarbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.